2-Methyl-3-naphthalen-1-yl-propionic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGARSEFLNFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 3 Naphthalen 1 Yl Propionic Acid
Retrosynthetic Analysis of the 2-Methyl-3-naphthalen-1-yl-propionic Acid Skeleton
A logical retrosynthetic analysis of this compound suggests several viable disconnection approaches. The primary disconnection can be made at the C2-C3 bond, cleaving the molecule into a naphthalene-containing electrophile and a propionate-derived nucleophile. This leads to precursors such as a naphthalen-1-ylmethyl halide and a 2-methylpropionate enolate equivalent.
Alternatively, a disconnection of the Cα-C(O) bond of the carboxylic acid leads to a Grignard reagent derived from 1-(1-methylethyl)naphthalene, which could then react with carbon dioxide. However, the former approach involving the formation of the C2-C3 bond is generally more common for this class of compounds.
A particularly effective and widely used strategy for the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. Retrosynthetically, this involves disconnecting the molecule at the α-carbon, leading to a naphthalen-1-ylmethyl halide and a methylmalonate derivative. This approach offers a reliable method for constructing the carbon skeleton of the target molecule.
Established Synthetic Routes for this compound and Analogues
Based on the retrosynthetic analysis, several established synthetic routes can be employed for the preparation of this compound and its analogues.
Strategies for Carbon-Carbon Bond Formation
The key step in the synthesis is the formation of the carbon-carbon bond that connects the naphthalene (B1677914) ring to the propionic acid backbone.
One of the most versatile methods for this transformation is the alkylation of a malonate ester . Specifically, the synthesis can be achieved by reacting 1-(chloromethyl)naphthalene (B51744) with the enolate of diethyl methylmalonate. The enolate is typically generated using a moderately strong base such as sodium ethoxide. The subsequent nucleophilic attack of the enolate on the electrophilic chloromethyl group of the naphthalene derivative forms the desired C-C bond, yielding diethyl 2-methyl-2-(naphthalen-1-ylmethyl)malonate.
While Friedel-Crafts type reactions are fundamental for acylating aromatic rings, their direct application to form the this compound skeleton in a single step is challenging due to potential rearrangements and the difficulty of introducing the specific propionic acid side chain. A Friedel-Crafts acylation of naphthalene with a suitable three-carbon acyl halide or anhydride (B1165640) would likely lead to a ketone, which would then require further modification.
Michael additions represent another potential strategy. This would involve the conjugate addition of a naphthalene-based nucleophile, such as a naphthalene-derived organocuprate, to a Michael acceptor like 2-methylpropenoate. However, the preparation of the requisite organonaphthalene reagent and controlling the regioselectivity of the addition can be complex.
Carboxylic Acid Functionalization and Introduction
Following the successful carbon-carbon bond formation via the malonic ester route, the carboxylic acid functionality is introduced through hydrolysis and decarboxylation . The resulting diethyl 2-methyl-2-(naphthalen-1-ylmethyl)malonate is subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium or potassium hydroxide, followed by acidification. This process converts both ester groups into carboxylic acids. Subsequent heating of the resulting dicarboxylic acid leads to decarboxylation, readily losing one of the carboxyl groups as carbon dioxide to yield the final product, this compound. Vigorous hydrolysis with a mixture of hydrobromic acid and acetic acid can also be effective for both hydrolysis and decarboxylation in a single step chempedia.infonih.gov.
Preparation of Naphthalene-Substituted Propionic Acid Precursors
A key precursor for the malonic ester synthesis route is 1-(chloromethyl)naphthalene . This starting material can be synthesized from naphthalene through a chloromethylation reaction. A common method involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or phosphoric acid.
Asymmetric Synthesis Approaches to Enantiopure this compound
The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. Asymmetric synthesis is crucial for obtaining the single, desired enantiomer.
Chiral Auxiliaries and Catalytic Methods
Chiral Auxiliaries: A well-established method for asymmetric synthesis involves the use of chiral auxiliaries. Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of carboxylic acid derivatives. rsc.orgucalgary.ca In this approach, the propionyl group is first attached to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. sigmaaldrich.comfda.gov The resulting N-propionyl oxazolidinone is then deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. This enolate then reacts with 1-(chloromethyl)naphthalene in a diastereoselective alkylation step. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved, typically by hydrolysis, to yield the enantiomerically enriched this compound and recover the auxiliary.
Diastereoselective and Enantioselective Synthesis Pathways
The synthesis of single-enantiomer drugs is a critical focus in pharmaceutical chemistry to ensure target specificity and minimize off-target effects. For 2-arylpropionic acids, including the structurally related this compound, achieving high levels of stereochemical purity is paramount. Methodologies are broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis, where the desired stereocenter is created selectively.
Key asymmetric strategies applicable to this class of compounds include:
Asymmetric Hydrogenation : This is a powerful method for establishing a chiral center. nih.gov It typically involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor using a transition metal catalyst (e.g., Ruthenium or Cobalt) complexed with a chiral ligand. For instance, chiral ferrocene-ruthenium complexes have demonstrated high efficacy in producing (S)-enantiomers of profens with excellent chemical yield and enantiomeric purity (over 97% ee). nih.gov
Catalytic Asymmetric Alkylation and Coupling : Modern cross-coupling reactions offer direct routes to chiral propionic acids. Palladium-catalyzed alkylation of silyl (B83357) ketene (B1206846) acetals using a chiral ligand can effectively direct facial selectivity to produce the desired (S)-arylpropionic acid framework. nih.gov Similarly, asymmetric Kumada cross-coupling reactions, using a cobalt catalyst with a bisoxazoline chiral ligand, can couple racemic 2-halopropionate esters with Grignard reagents (like a naphthalenyl Grignard) to generate the target structure with high optical purity after purification. google.com
Chiral Auxiliaries : This classical approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation, before being cleaved to yield the enantiomerically enriched product. While effective, this method is less atom-economical due to the need to add and remove the auxiliary.
Asymmetric Protonation : A more recent strategy involves the face-selective protonation of a ketene acetal (B89532) using a chiral proton donor, such as a chiral disulfonimide. nih.gov This method can generate the desired stereogenic center with high selectivity and has the advantage of low catalyst loading and procedural simplicity. nih.gov
| Method | Catalyst/Reagent System | Typical Substrate | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ferrocene-Ruthenium Complex | α-Aryl acrylic acid | High yield and enantiomeric excess (>97% ee). nih.gov |
| Asymmetric Alkylation | Palladium Catalyst with Chiral Ligand | Silyl ketene acetal and Aryl triflate | Direct formation of the arylpropionic acid skeleton. nih.gov |
| Asymmetric Kumada Coupling | Cobalt Salt with Chiral Bisoxazoline Ligand | Racemic 2-halopropionate and Naphthyl Grignard reagent | Short synthetic route with high optical purity (>99% ee). google.com |
| Asymmetric Protonation | Chiral Disulfonimide (DSI) Proton Donor | Bis-TMS ketene acetal | Low catalyst loading and simple procedure. nih.gov |
Modern Synthetic Techniques and Sustainable Chemistry in Propionic Acid Synthesis
The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles to reduce environmental impact, improve safety, and enhance efficiency. jocpr.comijpsjournal.com The synthesis of propionic acid derivatives is an area where these principles have been successfully applied.
Modern Synthetic Methods:
Flow Chemistry : Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.gov Continuous flow enantioselective catalysis has been successfully applied to the synthesis of chiral APIs, allowing for highly productive and controlled reactions. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity by providing rapid and uniform heating. mdpi.com This technique is particularly valuable for accelerating traditionally slow reactions, such as certain coupling steps.
Sustainable Chemistry Approaches:
Biocatalysis : The use of enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. ijpsjournal.commdpi.com For arylpropionic acids, esterases can be used for the enantioselective hydrolysis of racemic esters, providing direct access to the pharmaceutically active free acid. nih.gov This method avoids the use of harsh chemicals and simplifies purification.
Green Solvents : Replacing hazardous organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents is a core principle of green chemistry. jocpr.com These solvents reduce environmental impact and improve worker safety. jocpr.com In some cases, solvent-free reactions can be developed, further minimizing waste. mdpi.com
Renewable Feedstocks : A long-term goal of sustainable chemistry is to move away from petrochemical feedstocks. Research is focused on producing platform chemicals like propionic acid from renewable biomass through fermentation processes. patsnap.comacs.orgcreative-proteomics.com While challenges remain in purification and concentration, bio-based production offers a significant reduction in CO₂ emissions compared to petroleum-based routes. acs.orgnih.gov
| Principle | Traditional Approach | Modern/Sustainable Alternative | Benefit |
|---|---|---|---|
| Process Efficiency | Multi-step batch synthesis with intermediate isolation | One-pot cascade reactions; Continuous flow chemistry nih.govmdpi.com | Reduced waste, energy, and reaction time. |
| Catalysis | Stoichiometric reagents (e.g., AlCl₃) | Recyclable transition metal catalysts; Biocatalysis (enzymes) ijpsjournal.comijsrch.com | High atom economy, reduced waste, high selectivity. |
| Solvents | Hazardous organic solvents (e.g., dichloromethane) | Water, supercritical CO₂, bio-solvents, or solvent-free conditions jocpr.com | Improved safety, reduced pollution. |
| Feedstocks | Petroleum-based starting materials | Biomass-derived feedstocks via fermentation patsnap.comacs.org | Use of renewable resources, reduced carbon footprint. |
Challenges and Innovations in the Synthesis of Sterically Hindered Naphthalene Derivatives
The synthesis of this compound presents a significant challenge due to the steric bulk of the naphthalen-1-yl group. The substitution at the 1-position (an α-position) is considerably more sterically hindered than at the 2-position (a β-position), which can impede the approach of reagents and lower reaction rates and yields.
Key Challenges:
Reduced Reactivity : Steric hindrance around the reaction center can slow down key bond-forming steps, such as alkylation or cross-coupling, requiring more forcing reaction conditions which can lead to side reactions.
Low Regioselectivity : In reactions where multiple positions on the naphthalene ring could react, steric hindrance can alter the expected electronic preferences, potentially leading to mixtures of isomers that are difficult to separate.
Difficulty in Bond Formation : Forming carbon-carbon bonds directly adjacent to the bulky naphthalene core is challenging. For example, in Friedel-Crafts type reactions, the bulky acyl or alkyl group may have difficulty approaching the sterically crowded α-position.
Innovations to Overcome Challenges:
Advanced Catalysis : The development of highly active catalysts with sterically demanding ligands has been a major innovation. For instance, asymmetric Suzuki-Miyaura or Negishi cross-coupling reactions using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can effectively create C-C bonds in sterically congested environments, such as those needed for tetra-ortho-substituted biaryls. researchgate.net
Directed C-H Activation : Modern synthetic methods allow for the functionalization of C-H bonds directly, bypassing the need for pre-functionalized starting materials. Using a transient directing group strategy, it is possible to achieve regioselective C-H methylation at a sterically hindered peri- or ortho-position of a naphthaldehyde, providing a pathway to complex substitution patterns that would be difficult to achieve otherwise. chemistryviews.org
Novel Annulation Strategies : Innovative acid-catalyzed bisannulation reactions have been developed to construct polycyclic aromatic systems. These methods can overcome steric barriers through the formation of reactive vinyl cation intermediates, allowing for the synthesis of highly substituted and sterically hindered phenanthrenes and naphthalenes from simpler precursors. nih.gov
| Challenge | Description | Innovative Solution |
|---|---|---|
| Steric hindrance in cross-coupling | Difficulty in coupling bulky aryl groups, leading to low yields. | Use of Pd or Ni catalysts with bulky, structurally rigid phosphine ligands (e.g., in Suzuki or Negishi reactions) to facilitate reductive elimination. researchgate.net |
| Regioselective functionalization | Difficulty in introducing substituents at the sterically crowded α- or peri-positions. | Transient ligand-directed C-H activation to precisely functionalize a specific C-H bond, even in a hindered environment. chemistryviews.org |
| Construction of the hindered core | Challenges in building the substituted naphthalene ring system via classical annulation. | Acid-catalyzed annulation of acetaldehydes with alkynes, where electronic factors of intermediates can overcome steric repulsion. nih.gov |
Chemical Reactivity and Transformations of 2 Methyl 3 Naphthalen 1 Yl Propionic Acid
Reactions of the Carboxylic Acid Moiety in 2-Methyl-3-naphthalen-1-yl-propionic Acid
The carboxylic acid functional group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and conversion to more reactive derivatives like acid halides and anhydrides.
Esterification: this compound can be converted to its corresponding esters through reaction with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and is reversible. To drive the equilibrium towards the ester product, the water formed during the reaction is usually removed. Alternatively, more advanced methods such as the Mukaiyama esterification, which utilizes a tertiary amine and a 1-alkyl-2-halopyridinium salt, can be employed, often under milder conditions. rug.nl The steric hindrance presented by the alpha-methyl and the bulky naphthalene (B1677914) group might necessitate longer reaction times or more reactive reagents for efficient conversion, especially with bulky alcohols.
Amidation: The formation of amides from this compound can be achieved by direct reaction with ammonia (B1221849) or primary/secondary amines. However, this direct reaction is often sluggish and requires high temperatures. A more common and efficient approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an anhydride (B1165640), which then readily reacts with the amine. google.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation under milder conditions.
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Methanol (B129727) | H₂SO₄ (catalyst), Heat | Methyl 2-methyl-3-(naphthalen-1-yl)propanoate | Fischer Esterification |
| Ethanol | DCC, DMAP | Ethyl 2-methyl-3-(naphthalen-1-yl)propanoate | DCC Coupling Esterification |
| Ammonia | SOCl₂, then NH₃ | 2-Methyl-3-(naphthalen-1-yl)propanamide | Amidation via Acid Chloride |
| Diethylamine | EDC, HOBt | N,N-Diethyl-2-methyl-3-(naphthalen-1-yl)propanamide | Peptide Coupling Amidation |
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-methyl-3-(naphthalen-1-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org Milder reducing agents like borane (B79455) (BH₃) can also be used. It is important to note that these reagents will also reduce other susceptible functional groups if present in the molecule.
Oxidation: The carboxylic acid moiety is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, specific oxidative degradation pathways can be forced under harsh conditions, though these are not typically synthetically useful transformations.
Acid Halides: this compound can be readily converted to the more reactive acid chloride derivative, 2-methyl-3-(naphthalen-1-yl)propanoyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgwikipedia.org Similarly, the acid bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.org These acid halides are valuable synthetic intermediates for the preparation of esters, amides, and in Friedel-Crafts acylation reactions.
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of this compound, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common method for preparing both symmetrical and unsymmetrical anhydrides is the reaction of the corresponding acid chloride with a carboxylate salt. libretexts.org
Transformations Involving the Methyl Group at the Alpha-Position
The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon) imparts acidity to that proton. This allows for the formation of an enolate intermediate under basic conditions, which can then act as a nucleophile in various reactions. libretexts.orgmsu.edu
In the case of this compound, the alpha-position is substituted with a methyl group. While there is no alpha-hydrogen on the chiral center, the methyl group itself possesses hydrogens that can be involved in transformations, although these are generally less reactive than a lone alpha-hydrogen. Reactions targeting the alpha-methyl group would likely require strong bases and specific reaction conditions. Halogenation of the alpha-position of carboxylic acids, for instance, can be achieved via the Hell-Volhard-Zelinsky reaction, which involves treatment with bromine and a catalytic amount of phosphorus tribromide. askfilo.com This would lead to the formation of 2-(bromomethyl)-3-(naphthalen-1-yl)propionic acid. Further substitution reactions could then be carried out on this brominated product.
Reactivity and Functionalization of the Naphthalene-1-yl Ring
The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution reactions, similar to benzene (B151609), but with some notable differences in reactivity and regioselectivity.
Naphthalene is more reactive towards electrophilic aromatic substitution than benzene. youtube.com Substitution on the naphthalene ring preferentially occurs at the 1-position (alpha-position) over the 2-position (beta-position) under kinetic control, as the carbocation intermediate formed by attack at the alpha-position is more stable due to a greater number of resonance structures that preserve one of the aromatic rings. pearson.comonlineorganicchemistrytutor.com
In this compound, the 1-position is already substituted with the 2-methylpropionic acid group. This substituent is an alkyl group, which is generally activating and ortho-, para-directing. Therefore, incoming electrophiles would be directed to the positions ortho (2 and 8) and para (4 and 5) to the point of attachment. However, the steric bulk of the substituent will play a significant role in determining the final product distribution. Attack at the 8-position (peri-position) would be highly sterically hindered. Attack at the 2-position would also experience some steric hindrance. Thus, electrophilic substitution is most likely to occur at the 4- and 5-positions of the naphthalene ring.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Methyl-3-(4-nitro-naphthalen-1-yl)propionic acid and 2-Methyl-3-(5-nitro-naphthalen-1-yl)propionic acid |
| Bromination | Br₂, FeBr₃ | 2-Methyl-3-(4-bromo-naphthalen-1-yl)propionic acid and 2-Methyl-3-(5-bromo-naphthalen-1-yl)propionic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methyl-3-(4-acetyl-naphthalen-1-yl)propionic acid and 2-Methyl-3-(5-acetyl-naphthalen-1-yl)propionic acid |
| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-3-(4-sulfo-naphthalen-1-yl)propionic acid and 2-Methyl-3-(5-sulfo-naphthalen-1-yl)propionic acid |
Transition Metal-Catalyzed Coupling Reactions
The naphthalene core of this compound serves as a substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the conversion of a C-H or C-X (where X is a halide or triflate) bond on the naphthalene ring into a new bond with a coupling partner. While specific studies on this compound are not extensively documented, the reactivity of the naphthalene system is well-established, allowing for a discussion of potential transformations. Common examples of such reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. For a derivative of this compound, this would typically involve a halogenated or triflated naphthalene ring reacting with a boronic acid or ester. There is evidence of Suzuki-Miyaura cross-coupling reactions being performed on analogues of this compound. researchgate.net For instance, a bromo-substituted naphthalene derivative could be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the aromatic core.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org A halogenated derivative of this compound could react with a variety of alkenes to form a new carbon-carbon bond at the naphthalene ring, leading to the formation of a substituted alkene. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org A halo-substituted this compound could be coupled with a terminal alkyne to introduce an alkynyl group onto the naphthalene ring.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.org A halogenated derivative of this compound could undergo this reaction to introduce primary or secondary amine functionalities onto the naphthalene ring.
The following table summarizes the potential transition metal-catalyzed coupling reactions for a hypothetical halogenated derivative of this compound.
| Reaction | Catalyst System | Coupling Partner | Potential Product Feature |
| Suzuki-Miyaura | Palladium complex | Organoboron compound | Aryl or vinyl substituent on the naphthalene ring |
| Heck | Palladium complex | Alkene | Substituted alkene on the naphthalene ring |
| Sonogashira | Palladium and Copper complexes | Terminal alkyne | Alkynyl group on the naphthalene ring |
| Buchwald-Hartwig | Palladium complex | Amine | Amino group on the naphthalene ring |
Derivatization for Prodrug Applications or Enhanced Solubility
The carboxylic acid moiety of this compound is a prime target for derivatization to modify its physicochemical properties, such as solubility, and to develop prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. For carboxylic acid-containing drugs, this often involves the formation of esters or amides.
Ester Prodrugs: Esterification of the carboxylic acid group is a common strategy to enhance the lipophilicity of a drug, which can improve its absorption. For instance, in a manner analogous to the well-known NSAID naproxen (B1676952) (2-(6-methoxy-2-naphthyl)propionic acid), this compound can be converted to various ester derivatives. nih.gov These esters are designed to be hydrolyzed by esterases in the body to release the active carboxylic acid. The synthesis of such esters can be achieved through standard acid-catalyzed esterification with an alcohol or by coupling the carboxylic acid with a haloalkane in the presence of a base.
Amide Prodrugs: The formation of amide derivatives is another viable prodrug strategy. nih.gov The carboxylic acid can be coupled with an amine or an amino acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an amide bond. nih.gov Amide prodrugs can offer different hydrolysis rates and solubility profiles compared to their ester counterparts.
Solubility Enhancement: For poorly water-soluble drugs, derivatization can be employed to increase aqueous solubility. nih.govnih.gov This can be achieved by introducing hydrophilic moieties. For example, coupling the carboxylic acid with a polyethylene (B3416737) glycol (PEG) chain or a polar amino acid can enhance water solubility. Another approach is the formation of salts with suitable basic compounds.
The table below outlines potential derivatization strategies for this compound.
| Derivatization Strategy | Reactant | Resulting Functional Group | Potential Application |
| Esterification | Alcohol | Ester | Prodrug with enhanced lipophilicity |
| Amide Formation | Amine/Amino Acid | Amide | Prodrug with modified hydrolysis and solubility |
| PEGylation | Polyethylene Glycol | PEG-ester | Enhanced aqueous solubility |
| Salt Formation | Basic Compound | Carboxylate Salt | Improved aqueous solubility and dissolution rate |
Mechanistic Studies of Chemical Reactions Involving the Compound
Currently, there is a lack of specific mechanistic studies in the published scientific literature that focus exclusively on the chemical reactions of this compound. However, the mechanisms of the fundamental reactions that this compound would undergo are well-established in the field of organic chemistry.
For instance, in the context of the transition metal-catalyzed coupling reactions mentioned in section 3.3.2, the mechanisms generally involve a catalytic cycle with a transition metal, typically palladium. In a Suzuki-Miyaura coupling, the generally accepted mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (the halogenated naphthalene derivative) to form a palladium(II) species.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Similarly, the Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
The derivatization reactions of the carboxylic acid group, such as esterification and amide formation, follow well-understood mechanisms. Acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. Amide bond formation using coupling agents like DCC involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
While these general mechanisms provide a framework for understanding the reactivity of this compound, it is important to note that specific kinetic and mechanistic studies on this particular compound would be necessary to elucidate the precise reaction pathways, intermediates, and transition states involved.
Spectroscopic and Advanced Analytical Characterization of 2 Methyl 3 Naphthalen 1 Yl Propionic Acid
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation AnalysisThis part of the article was designed to confirm the molecular weight and investigate the compound's fragmentation behavior.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways:This analysis would have detailed how the molecule breaks apart under specific conditions, providing valuable information for its structural confirmation and identification.
Despite a thorough search of scientific databases and literature, the specific experimental data, including spectra and data tables for ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and MS/MS for 2-Methyl-3-naphthalen-1-yl-propionic acid, were not found. While information on similar compounds or general methodologies for these analytical techniques is available, the strict requirement to focus solely on the title compound prevents the inclusion of such related but non-specific data.
Therefore, until research containing the detailed spectroscopic and mass spectrometric characterization of this compound is published and made publicly accessible, the generation of the requested in-depth article is not possible.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the vibrations associated with the carboxylic acid moiety and the naphthalene (B1677914) ring system. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on established group frequencies.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group would likely appear in the fingerprint region, between 1400-1440 cm⁻¹ and 910-950 cm⁻¹ respectively.
The presence of the naphthalene ring would be evidenced by several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aromatic C=C stretching vibrations within the naphthalene ring would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) of the substituted naphthalene ring would appear in the 690-900 cm⁻¹ range, and the specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the symmetric vibrations of the non-polar bonds are often more intense. Therefore, the C=C stretching vibrations of the naphthalene ring are expected to produce strong Raman signals. The C=O stretching of the carboxylic acid would also be Raman active.
Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Weak | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong | Strong |
| Naphthalene Ring | Aromatic C-H Stretch | 3050-3150 | Strong | Medium |
| Naphthalene Ring | Aromatic C=C Stretch | 1450-1600 | Strong | Medium-Strong |
| Alkyl Group | C-H Stretch | 2850-2960 | Strong | Medium |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium | Medium |
| Naphthalene Ring | C-H Out-of-Plane Bend | 690-900 | Medium | Strong |
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can unambiguously establish bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which contains a chiral center at the second carbon of the propionic acid chain, single-crystal X-ray diffraction would be the definitive method to determine its absolute configuration if a single enantiomer is crystallized. The analysis of a suitable crystal would provide detailed information on the conformation of the molecule in the solid state, including the orientation of the naphthalene ring relative to the propionic acid chain. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures.
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, various chromatographic methods are applicable for assessing its purity and for its analysis in different matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach for its analysis.
In a typical setup, a C18 (octadecylsilyl) stationary phase would be used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. The presence of the non-polar naphthalene group suggests that a significant proportion of the organic modifier would be required for elution. Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring is a strong chromophore with a characteristic absorbance maximum.
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in a sample. Furthermore, HPLC is crucial for assessing the purity of a sample by detecting and quantifying any impurities present. Chiral HPLC, employing a chiral stationary phase, would be necessary for the separation and quantification of the individual enantiomers of this chiral carboxylic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative.
A common derivatization strategy is esterification, for example, by reaction with methanol (B129727) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding methyl ester or trimethylsilyl (B98337) ester. These derivatives are significantly more volatile and can be readily analyzed by GC-MS.
The gas chromatograph separates the derivatized compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio and provides a unique fragmentation pattern that can be used to confirm the structure of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and selective technique for the analysis of compounds in complex mixtures. It combines the separation power of HPLC with the detection capabilities of mass spectrometry.
For the analysis of this compound, LC-MS/MS would be the method of choice for detecting and quantifying the compound at very low concentrations, for instance, in biological matrices. The compound would first be separated by reversed-phase HPLC, as described above. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, typically an electrospray ionization (ESI) source. In ESI, the analyte is ionized, usually forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are detected in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the target compound even in the presence of co-eluting interferences.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This data is then used to determine the empirical formula of the compound and to confirm its elemental composition against the theoretical values calculated from its proposed molecular formula.
For this compound, with the molecular formula C₁₄H₁₄O₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 214.26 g/mol
Carbon (C): (14 * 12.011) / 214.26 * 100% = 78.48%
Hydrogen (H): (14 * 1.008) / 214.26 * 100% = 6.58%
Oxygen (O): (2 * 15.999) / 214.26 * 100% = 14.93%
Experimental determination of the elemental composition is typically performed using a combustion analyzer. A small, accurately weighed amount of the purified compound is combusted in a stream of oxygen at a high temperature. The combustion products (CO₂, H₂O, etc.) are then quantitatively measured, and from these measurements, the percentages of C and H in the original sample are calculated. The percentage of oxygen is often determined by difference. The experimentally determined percentages should agree with the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the empirical formula and support the purity of the compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 78.48% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.58% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.93% |
| Total | 214.264 | 100.00% |
Computational and Theoretical Chemistry Studies of 2 Methyl 3 Naphthalen 1 Yl Propionic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide a framework for analyzing the electronic distribution and energy levels within a molecule, which are crucial for predicting its chemical behavior.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methyl-3-naphthalen-1-yl-propionic acid, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure. Analysis of the electronic structure would further reveal details about the distribution of electrons and the nature of chemical bonds within the molecule. Currently, there are no published studies providing these specific computational details for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Without specific computational studies, the HOMO-LUMO energies and the energy gap for this compound remain undetermined.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. The ESP map for this compound would highlight the electron-rich and electron-deficient regions, providing insights into its interaction with other molecules. However, no such analysis has been reported.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.
Conformational Analysis and Flexibility Studies
The presence of rotatable bonds in this compound suggests that it can adopt various conformations. Conformational analysis through MD simulations would identify the most stable conformers and the energy barriers between them, offering a comprehensive understanding of the molecule's flexibility. This information is crucial for understanding its biological activity and physical properties, but specific studies are currently lacking.
Investigation of Solvent Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to study how solvent molecules arrange around a solute and how these interactions affect the solute's conformation and properties. For this compound, such studies would be valuable for understanding its solubility and behavior in different solvents. Furthermore, simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of the compound itself. To date, no such simulation data has been published.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A comprehensive search of academic and research databases reveals no specific studies that have employed computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to predict the spectroscopic parameters of this compound. Consequently, there are no published validations of theoretical spectroscopic data (e.g., 1H NMR, 13C NMR, IR, or UV-Vis spectra) with corresponding experimental measurements for this particular compound.
While computational spectroscopy is a powerful tool for elucidating molecular structures and properties, it has not yet been applied to provide a detailed theoretical spectroscopic profile of this compound. Such studies would be invaluable for confirming its structure and understanding its electronic and vibrational properties.
Reaction Mechanism Elucidation using Computational Methods
There is a clear absence of research in the scientific literature detailing the use of computational methods to elucidate the reaction mechanisms involving this compound. Theoretical investigations into its synthesis, degradation pathways, or metabolic transformations are not publicly available.
Computational reaction mechanism studies are crucial for understanding the reactivity of a molecule, predicting potential byproducts, and optimizing reaction conditions. The lack of such studies for this compound means that its chemical behavior at a molecular level remains theoretically uncharacterized.
In Silico Screening and Virtual Ligand Design Principles
No specific in silico screening or virtual ligand design studies featuring this compound as a primary compound of interest have been identified. While the broader class of naphthalene (B1677914) derivatives has been investigated in various computational drug discovery campaigns, this specific molecule has not been the focus of such research.
Virtual screening techniques are instrumental in identifying potential drug candidates by computationally assessing their binding affinity to biological targets. The absence of such studies for this compound suggests that its potential as a lead compound for the development of new therapeutic agents has not been computationally explored.
Design, Synthesis, and Evaluation of Derivatives and Analogues of 2 Methyl 3 Naphthalen 1 Yl Propionic Acid
Strategic Modifications of the Propionic Acid Side Chain
The propionic acid side chain is a critical pharmacophoric element, and its modification can significantly impact the molecule's interaction with biological targets. Key strategies involve the introduction of heteroatoms, homologation or chain shortening, and other substitutions.
Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the propionic acid side chain can alter its polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the methyl group with a hydroxyl or an amino group can increase hydrophilicity, which may affect solubility and distribution.
One common strategy is the synthesis of ester or amide derivatives from the carboxylic acid group. These modifications can act as prodrugs, improving oral bioavailability, and can be designed to be cleaved by esterases in the body to release the active carboxylic acid. For example, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of the structurally related 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for topical delivery. These derivatives showed enhanced aqueous solubility and, in some cases, improved skin permeation compared to the parent drug.
Furthermore, the introduction of substituents on the alkyl chain can influence the compound's conformational flexibility and its fit within a receptor's binding pocket.
Table 1: Illustrative Examples of Propionic Acid Side Chain Modifications and Their Rationale
| Modification | Example Structure | Rationale | Potential Outcome |
| Esterification | 2-Methyl-3-naphthalen-1-yl-propionic acid methyl ester | Prodrug approach to enhance lipophilicity and membrane permeability. | Improved oral absorption. |
| Amidation | N-Benzyl-2-methyl-3-naphthalen-1-yl-propionamide | To explore interactions with different binding site residues and alter solubility. | Modified biological activity and pharmacokinetic profile. |
| Hydroxylation | 2-Hydroxymethyl-3-naphthalen-1-yl-propionic acid | Increase polarity and potential for hydrogen bonding. | Enhanced aqueous solubility. |
Altering the length of the alkyl chain connecting the naphthalene (B1677914) ring to the carboxylic acid group is a fundamental strategy in structure-activity relationship (SAR) studies. Homologation, or the lengthening of the carbon chain (e.g., to a butyric or valeric acid derivative), can probe the dimensions of a hydrophobic binding pocket. Conversely, chain shortening to an acetic acid derivative can assess the spatial requirements for optimal interaction with a biological target.
These modifications can significantly impact the molecule's conformation and its ability to adopt the necessary orientation for binding. For example, in a series of non-carboxylic analogues of aryl propionic acids, modifications to the side chain were crucial for their anti-inflammatory activity.
Naphthalene Ring System Modifications
The naphthalene ring serves as a crucial scaffold, and its modification can fine-tune the electronic properties and steric bulk of the molecule, leading to changes in target affinity and selectivity.
The point of attachment of the side chain to the naphthalene ring is a critical determinant of biological activity. Isomers where the 2-methyl-propionic acid side chain is attached to the 2-position of the naphthalene ring (2-Methyl-3-naphthalen-2-yl-propionic acid) would present a different spatial arrangement of the aromatic system. This can lead to altered interactions with the target protein. Studies on tetra-substituted naphthalene diimide compounds have shown that positional isomerism can significantly influence their biological potency and ability to stabilize G-quadruplexes. mdpi.com The electronic and steric environment of the α-position (C1) and β-position (C2) of the naphthalene ring are distinct, which can result in different binding affinities and metabolic profiles for the respective isomers.
Table 2: Comparison of Naphthalen-1-yl and Naphthalen-2-yl Analogues
| Compound | Structure | Key Difference | Expected Impact |
| 2-Methyl-3-naphthalen-1-yl -propionic acid | Attachment at the α-position. | Steric hindrance from the peri-hydrogen may influence side-chain conformation. | |
| 2-Methyl-3-naphthalen-2-yl -propionic acid | Attachment at the β-position. | Less steric hindrance, potentially allowing for different binding modes. |
The electronic nature of the naphthalene ring can be modulated by introducing substituents with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density of the aromatic system, which can enhance π-π stacking interactions with aromatic residues in a binding site. EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density and can alter the molecule's susceptibility to metabolic oxidation.
The position of these substituents is also crucial. For instance, a substituent at the 4-position of the naphthalen-1-yl ring would be in close proximity to the propionic acid side chain and could have a significant electronic and steric influence. In contrast, a substituent on the other ring of the naphthalene system would have a more distant effect. Research on various naphthalene derivatives has demonstrated that the nature and position of substituents are key to their biological activity. nih.gov For example, in a study of 6-methoxy naphthalene derivatives, the presence of electron-withdrawing groups on an aromatic substitution was found to be important for good anti-inflammatory activity. nih.gov
Table 3: Examples of Substituted Naphthalene Ring Analogues and Their Potential Effects
| Substituent Type | Position | Example Substituent | Potential Effect on Activity |
| Electron-Donating | 4-position | -OCH3 | May enhance binding through increased electron density of the ring. |
| Electron-Withdrawing | 6-position | -Cl | Could improve metabolic stability and alter electronic interactions. |
| Bulky Group | 7-position | -Phenyl | May probe for additional hydrophobic pockets in the binding site. |
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The naphthalene ring can be replaced by other bicyclic aromatic or heteroaromatic systems.
Potential bioisosteres for the naphthalene ring include:
Quinoline and Isoquinoline: The introduction of a nitrogen atom into one of the rings can serve as a hydrogen bond acceptor and may alter the compound's solubility and metabolic profile.
Benzofuran and Benzothiophene: These five-membered heterocyclic rings fused to a benzene (B151609) ring are smaller than naphthalene and have different electronic distributions, which can lead to improved selectivity for a target.
Indole: This is another common bioisostere for naphthalene, offering a hydrogen bond donor in the form of the N-H group.
Benzazaborinines: These have emerged as novel and effective bioisosteric replacements for naphthalene, as demonstrated in analogues of propranolol. nih.gov These boron-containing heterocycles can mimic the size and shape of naphthalene while offering a different electronic profile. nih.gov
The choice of a bioisostere depends on the specific goals of the modification, such as improving potency, reducing toxicity, or altering the pharmacokinetic properties of the parent compound.
Synthesis of Chiral Analogues and Stereoisomeric Investigations
The presence of a chiral center at the C-2 position of the propionic acid moiety in 2-arylpropionic acids (profens) means they exist as a pair of enantiomers, (R) and (S). nih.govviamedica.pl It is well-established that the biological activity, particularly the anti-inflammatory effects of profens, resides predominantly in the (S)-enantiomer. viamedica.pl This stereoselectivity in action has driven significant research into methods for obtaining enantiomerically pure forms of these compounds, including analogues of this compound.
Asymmetric Synthesis:
The direct synthesis of a single enantiomer, known as asymmetric synthesis, is a highly sought-after strategy. One approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of α,β-unsaturated acid precursors using chiral metal-ligand complexes can yield the desired chiral carboxylic acid. nih.gov Another method is the sulfur-selective arylation of chiral sulfinamides, which has been used to asymmetrically synthesize a key intermediate for a COX-2 inhibitor. organic-chemistry.org
Chiral Resolution:
Chiral resolution is a common technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through several methods:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as an optically active amine like (+)-dehydroabietylamine. google.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by hydrolyzing the separated salt. google.com
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers. mdpi.comresearchgate.net Lipases can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.comresearchgate.net For example, lipase (B570770) from Pseudomonas sp. has been effectively used in an enzyme membrane reactor for the kinetic resolution of racemic 2-arylpropionic acids. researchgate.net This process can be optimized to achieve high enantiomeric excess (>99%). researchgate.net
Stereoisomeric Investigations:
Conjugation with Other Biomolecules or Scaffolds
To modify the physicochemical properties and biological disposition of this compound and its analogues, researchers have explored their conjugation with various biomolecules and scaffolds. The primary site for conjugation is the carboxylic acid group, which can be readily converted to an amide or ester linkage. dovepress.comnih.gov
Amino Acid Conjugates:
A common strategy involves the conjugation of the propionic acid moiety with amino acids. dovepress.comnih.gov For instance, naproxen (B1676952), a closely related 2-arylpropionic acid, has been conjugated with glycine. nih.govtandfonline.com This is typically achieved through a conventional coupling method involving the activation of the carboxylic acid, for example, by forming an acyl chloride, followed by reaction with the amino group of the amino acid. dovepress.com Such conjugation can lead to altered properties, as demonstrated in the table below.
| Conjugate | Property Change | Reference |
| Naproxen-glycine | Increased aqueous solubility | nih.gov |
| Naproxen-dendritic peptides | High affinity for hydroxyapatite | nih.gov |
Polymer Conjugates:
Conjugation to polymers is another approach to develop advanced drug delivery systems. mdpi.comnih.gov This strategy can enhance the solubility of hydrophobic drugs and alter their pharmacokinetic profiles. nih.gov Copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) are well-studied examples of polymers used for drug conjugation. mdpi.com The drug is typically attached to the polymer backbone via a linker that can be designed to be cleaved under specific physiological conditions.
Other Biomolecules and Scaffolds:
Structure-Activity Relationship (SAR) Driven Design for Specific Biological Effects
The systematic modification of the this compound scaffold and the evaluation of the resulting analogues have provided valuable insights into their structure-activity relationships (SAR). This knowledge guides the rational design of new compounds with enhanced potency and selectivity for specific biological targets.
The Naphthalene Moiety:
The naphthalene ring is a key pharmacophoric element. Its size, shape, and lipophilicity contribute significantly to the binding of these molecules to their target enzymes, such as cyclooxygenases (COX). nih.gov Modifications to the naphthalene ring can have a profound impact on activity. For example, in a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at various positions influenced their anticancer activity. nih.gov Similarly, studies on naphthalene diimides have shown that the substitution pattern on the naphthalene core is crucial for their anticancer properties. nih.govresearchgate.net
The Propionic Acid Moiety:
The carboxylic acid group of the propionic acid side chain is often critical for the anti-inflammatory activity of profens, as it is involved in key interactions within the active site of COX enzymes. dovepress.comnih.gov Masking this group through esterification or amidation, as discussed in the conjugation section, can modulate the compound's properties. dovepress.com Furthermore, the stereochemistry at the C-2 methyl group is a major determinant of activity, with the (S)-configuration being preferred for COX inhibition. viamedica.pl
SAR for Anti-inflammatory Activity:
For anti-inflammatory effects, the general SAR for 2-arylpropionic acids suggests that a small alkyl group, such as methyl, at the C-2 position is optimal. The nature of the aryl group is also important, with larger, lipophilic groups like naphthalene often contributing to high potency. ekb.eg The distance between the carboxylic acid and the aryl group is also a critical factor. In a study of novel naphthalene derivatives, the incorporation of azetidinyl and thiazolidinyl moieties led to compounds with potent anti-inflammatory activity, in some cases exceeding that of the standard drug naproxen. nih.gov
SAR for Anticancer Activity:
The naphthalene scaffold has also been explored for the development of anticancer agents. In a series of naphthalene-substituted triazole spirodienones, compounds with a carbonyl group on the spirodienone ring and specific substitutions on the triazole ring exhibited the most potent antiproliferative activity against various cancer cell lines. nih.gov For naphthalene diimide derivatives, the nature of the substituents on the aromatic rings and the length of the linker chain between them were found to be key determinants of their cytostatic and cytotoxic activities. researchgate.net These studies highlight the potential to tune the biological activity of this class of compounds by systematically modifying their chemical structure.
Exploration of Biological Activities and Molecular Mechanisms Preclinical Investigations
Identification and Characterization of Molecular Targets
Information regarding the specific molecular targets of 2-Methyl-3-naphthalen-1-yl-propionic acid is not available in the current body of scientific literature.
Enzyme Inhibition Assays (e.g., Cytochrome P450 Enzymes like CYP26, Cyclooxygenase (COX) enzymes)
No specific data from enzyme inhibition assays for this compound have been published. While research exists on structurally related compounds containing a naphthalene (B1677914) moiety that show inhibitory activity against enzymes such as Cytochrome P450 26 (CYP26), these findings cannot be directly attributed to this compound itself. Similarly, studies on various propionic acid derivatives have demonstrated inhibition of Cyclooxygenase (COX) enzymes, but no such data is available for this particular compound.
Receptor Binding Studies
There are no publicly available results from receptor binding studies to determine the affinity or antagonistic/agonistic properties of this compound towards any specific biological receptors.
Protein-Ligand Interaction Analysis
Detailed analyses of the interaction between this compound and specific protein targets, such as through molecular docking or crystallographic studies, have not been reported in the accessible literature.
In Vitro Cell-Based Assays for Mechanistic Insights
Mechanistic studies using in vitro cell-based assays to elucidate the effects of this compound on cellular processes are not documented.
Studies on Cell Cycle Progression and Cell Fate Pathways
No research has been published detailing the impact of this compound on cell cycle progression, apoptosis, or other cell fate pathways. While general studies on propionate (B1217596) have indicated potential effects on the cell cycle, these are not specific to the naphthalene derivative .
Investigation of Signaling Pathway Modulation
There is no available data from preclinical investigations into how this compound may modulate intracellular signaling pathways.
Assessment of Antimicrobial Activity against Specific Organisms
Preclinical evaluations of propionic acid derivatives have demonstrated a notable spectrum of antimicrobial activity. Studies involving various structural analogs have assessed their efficacy against both bacterial and fungal pathogens.
Research into a series of propionic acid derivatives, including Schiff bases and esters, has revealed significant antimicrobial potential. researchgate.net The in vitro activity of these compounds was determined against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal strains (Candida albicans, Aspergillus niger). researchgate.net
The results indicated that specific structural modifications significantly influence the antimicrobial potency. For instance, a derivative featuring a p-bromo substitution on a phenyl ring (Compound 15 in the study) was identified as the most effective antibacterial agent against S. aureus and E. coli. researchgate.net Conversely, another derivative incorporating a 3,4,5-trimethoxy group (Compound 10 in the study) displayed the highest antifungal activity against C. albicans and A. niger. researchgate.net These findings underscore the compound's potential as a scaffold for developing new antimicrobial agents. Generally, the Schiff base derivatives of propionic acid hydrazide were found to be more potent antimicrobial agents than the corresponding ester derivatives.
Further studies on other related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have also shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. nih.gov
Table 1: Antimicrobial Activity of Selected Propionic Acid Derivatives
| Organism | Type | Most Active Derivative Moiety | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | p-Bromo substituted phenyl | , researchgate.net |
| Bacillus subtilis | Gram-positive Bacteria | Benzyl ester | , researchgate.net |
| Escherichia coli | Gram-negative Bacteria | p-Bromo substituted phenyl | , researchgate.net |
| Candida albicans | Fungus | 3,4,5-Trimethoxy substituted phenyl | , researchgate.net |
| Aspergillus niger | Fungus | 3,4,5-Trimethoxy substituted phenyl | , researchgate.net |
Elucidation of Molecular Mechanisms of Action (e.g., Microtubule Destabilization)
While direct studies on the molecular mechanism of this compound are not extensively detailed in the available literature, the mechanisms of other compounds that target microtubules provide a relevant framework. Microtubule-destabilizing agents often function by binding to tubulin, the protein subunit of microtubules, thereby preventing their polymerization. nih.gov This interference with microtubule dynamics disrupts essential cellular processes like mitosis, leading to cell cycle arrest and apoptosis. nih.gov
Many potent microtubule destabilizers, such as colchicine (B1669291), bind to a specific site on β-tubulin. nih.gov Some agents, however, are known to interact with α-tubulin. researchgate.net The binding of these agents can lock tubulin into a "curved" conformation, which is incompatible with its incorporation into the straight microtubule polymer. nih.gov For example, quinolin-6-yloxyacetamides have been shown to bind to the colchicine site, preventing the conformational changes required for microtubule formation and thus acting as microtubule destabilizers. nih.gov Another class of agents, the auristatins, also bind at the vinca-site and maintain the M-loop of tubulin in a conformation that is not conducive to proper tubulin-tubulin contacts. nih.gov Although the specific binding site and precise mechanism for this compound have not been elucidated, its biological effects are likely mediated through interaction with key cellular components like the microtubule network.
Detailed Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of a lead compound. For propionic acid derivatives, quantitative structure-activity relationship (QSAR) analyses have been performed to understand the chemical features that govern their antimicrobial effects. researchgate.net
These studies have indicated that the antibacterial and antifungal activities of these compounds are influenced by specific topological parameters, namely Kier's alpha first-order shape index (κα1) and the valence first-order molecular connectivity index (1χv). This suggests that the shape and electronic properties of the molecule are key determinants of its ability to interact with its biological target.
Key findings from SAR studies on related propionic acid derivatives include:
Influence of Electron-Withdrawing vs. Electron-Releasing Groups: The presence of an electron-withdrawing group, such as a p-bromo substituent, was found to enhance antibacterial activity against S. aureus and E. coli. researchgate.net In contrast, an electron-releasing trimethoxy group improved antifungal activity against C. albicans and A. niger. researchgate.net
Impact of the Naphthalene Ring Position: In studies of naphthalene-chalcone hybrids, it was observed that substituting the naphthalene ring from the second position generally increased biological activity compared to substitution from the first position. nih.gov
Ester vs. Schiff Base Moieties: In one series of compounds, esters of propionic acid were generally found to be less active as antimicrobial agents than the corresponding Schiff bases.
These SAR insights are invaluable for the rational design of more potent and selective analogs of this compound.
Pharmacological Characterization in Preclinical Models (excluding in vivo efficacy, dosage, or toxicity)
The preclinical pharmacological characterization of compounds structurally related to this compound has been performed in various in vitro models. These studies aim to understand the compound's effects at a cellular and molecular level, independent of whole-organism responses.
For instance, a related compound, 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid, was evaluated for its antiplatelet activity in vitro using human platelet-rich plasma. nih.gov The study found that certain derivatives could inhibit platelet aggregation induced by arachidonic acid, suggesting a potential interaction with pathways involved in platelet activation. nih.gov Such in vitro assays are fundamental in characterizing the pharmacological profile of a new chemical entity and identifying its potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-3-naphthalen-1-yl-propionic acid, and how can purity be ensured?
Answer: The synthesis typically involves coupling naphthalene derivatives with propionic acid precursors. A validated approach includes:
- Reacting 1-naphthol with propionic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to form intermediates .
- Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients.
- Purity verification by HPLC with UV detection (λ = 254 nm) and comparison against reference standards .
- Critical step: Use deactivated glassware (5% dimethyldichlorosilane) to minimize analyte adsorption during purification .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Answer:
- Solid-Phase Extraction (SPE): Oasis HLB cartridges preconditioned with methanol and water, followed by elution with 2-propanol/methanol mixtures .
- LC-MS/MS: Employ a C18 column with mobile phases of 0.1% formic acid in water (A) and methanol (B). Monitor transitions m/z 216 → 171 (quantifier) and 216 → 127 (qualifier) .
- Internal standards (e.g., deuterated analogs) mitigate matrix effects in wastewater or biological samples .
Q. How should researchers handle discrepancies in toxicological data for this compound?
Answer:
- Compare study designs: Acute toxicity in rodents (e.g., hepatic/renal effects in oral exposure studies) may conflict with non-classified safety data sheets (SDS) .
- Prioritize peer-reviewed in vivo data (e.g., systemic effects in ’s Table B-1) over SDS, which often lack detailed hazard assessments .
- Conduct dose-response analyses to resolve contradictions, focusing on NOAEL/LOAEL thresholds .
Advanced Research Questions
Q. How can regioselective challenges in synthesizing this compound be addressed?
Answer:
- By-product mitigation: Use sterically hindered bases (e.g., DIPEA) to suppress competing reactions at the naphthalene 2-position .
- Kinetic control: Optimize reaction temperature (e.g., 0–5°C) to favor the 1-naphthyl adduct over thermodynamically stable isomers .
- Crystallographic validation: Refine structures via SHELXL to confirm regiochemistry, leveraging high-resolution X-ray data (R-factor < 0.05) .
Q. What strategies resolve spectral interference in detecting this compound alongside structurally similar impurities?
Answer:
- Chromatographic separation: Use a gradient elution (e.g., 10–90% acetonitrile in 20 min) to resolve co-eluting impurities like 3-(2-methoxyphenyl)propanoic acid .
- High-resolution MS: Employ Q-TOF instruments (resolving power > 30,000) to distinguish isotopic patterns of m/z 216.23 (target) from m/z 216.10 (impurities) .
- Spectral libraries: Cross-reference with databases (e.g., NIST) to identify fragment ions unique to the target compound .
Q. How can metabolic pathways of this compound be elucidated in vitro?
Answer:
- Hepatocyte models: Incubate with primary rat hepatocytes and monitor phase I/II metabolites via LC-HRMS. Key enzymes: CYP3A4 (oxidation) and UGT1A1 (glucuronidation) .
- Stable isotope tracing: Use ¹³C-labeled analogs to track carboxyl group metabolism. Detect labeled CO₂ as a terminal metabolite .
- Compare results to structurally related compounds (e.g., naproxen derivatives) to infer shared pathways .
Q. What crystallographic methods validate the stereochemical configuration of derivatives?
Answer:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL with anisotropic displacement parameters .
- Twinned data handling: Apply SHELXL’s TWIN/BASF commands for high-Rmerge datasets. Validate with R₁(F²) < 0.15 .
- Validation tools: Use PLATON to check for missed symmetry and CCDC Mercury for structural overlays with reference compounds .
Data Contradiction Analysis
Q. How should conflicting data on genotoxicity be reconciled?
Answer:
- Study design audit: Assess whether in vitro assays (e.g., Ames test) used adequate metabolic activation (S9 fraction) .
- Dose dependency: Determine if positive results occur only at supra-physiological concentrations (>1 mM) .
- Cross-species validation: Compare rodent micronucleus assays with human cell-line data (e.g., TK6 lymphoblasts) .
Q. What experimental controls are critical for environmental fate studies?
Answer:
- Adsorption controls: Include GF/F-filtered samples to differentiate dissolved vs. particulate-bound analyte .
- Matrix spikes: Add isotopically labeled internal standards to sludge or wastewater to monitor extraction efficiency (target: 70–120% recovery) .
- Photodegradation controls: Exclude UV light during sample storage to prevent artefact formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
